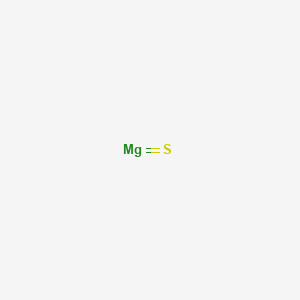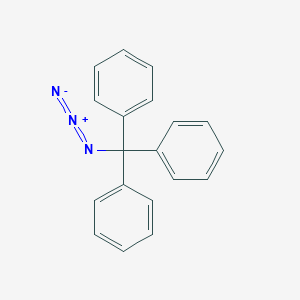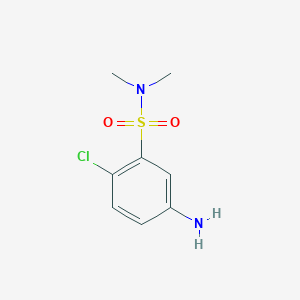
アンモニアボラン
概要
説明
Ammonia borane, also known as ammoniotrihydroborate, is a chemical compound with the formula H₃NBH₃. It is a colorless or white solid and is the simplest molecular boron-nitrogen-hydride compound. Ammonia borane has attracted significant attention due to its potential as a hydrogen storage material, making it a subject of interest in both academic and industrial research .
科学的研究の応用
Ammonia borane has a wide range of scientific research applications, including:
Hydrogen Storage: Ammonia borane is extensively studied as a hydrogen storage material due to its high hydrogen content (19.6 wt%). It is considered a promising candidate for fuel cell applications .
Fuel Cells: Ammonia borane can be used directly as an anode fuel in alkaline fuel cells, providing a high energy density and capacity .
Green Propulsion Systems: Ammonia borane is used in green propulsion systems for rockets due to its high hydrogen content and energy release upon decomposition .
Chemical Catalysis: Ammonia borane is employed in various catalytic processes, including the reduction of acids to alcohols and the hydrolysis reaction for hydrogen production .
作用機序
Ammonia borane (AB), also known as azaniumylboranuide, is a chemical compound with the formula H3NBH3. It has attracted significant attention due to its potential applications in energy storage and organic synthesis .
Target of Action
Ammonia borane primarily targets metal catalysts and acts as a reducing agent in organic synthesis . It also targets alkaline fuel cells where it can be used directly as an anode fuel .
Mode of Action
Ammonia borane interacts with its targets through a process known as dehydrogenation . This involves a nucleophilic attack by ammonia on ammonium borohydride, resulting in the concurrent dehydrogenation to yield AB . In the context of fuel cells, the AB oxidation reaction (ABOR) is key to improving the electrochemical performance of the cell .
Biochemical Pathways
The primary biochemical pathway affected by ammonia borane is the hydrogen production pathway. AB can release three molar equivalents of hydrogen through catalytic hydrolysis at room temperature . This makes it a promising material for hydrogen storage.
Result of Action
The primary result of ammonia borane’s action is the production of hydrogen, which can be used as a clean energy source . In organic synthesis, it acts as a reducing agent, converting acids to alcohols at room temperature .
Action Environment
The action of ammonia borane can be influenced by environmental factors such as temperature and the presence of catalysts . For instance, the thermolysis of AB, a process used for the efficient release of hydrogen gas, is temperature-dependent . Additionally, the presence of certain metal catalysts can enhance the dehydrogenation process .
準備方法
Synthetic Routes and Reaction Conditions: Ammonia borane can be synthesized through various methods. One common method involves the reaction of diborane with ammonia, which primarily yields the diammoniate salt. when an adduct of borane is used instead of diborane, ammonia borane is the main product: [ \text{BH}_3(\text{THF}) + \text{NH}_3 \rightarrow \text{BH}_3\text{NH}_3 + \text{THF} ] Another method involves the use of sodium borohydride as a boron source and an ammonia complex such as silver ammonia complex (Ag(NH₃)₂Cl) as the ammonia source .
Industrial Production Methods: Industrial production of ammonia borane typically involves the use of sodium borohydride and ammonium sulfate in tetrahydrofuran under ambient conditions. This method promotes the synthesis of pure ammonia borane in excellent yields .
化学反応の分析
Ammonia borane undergoes various types of chemical reactions, including:
Oxidation: Ammonia borane can be oxidized in the presence of suitable catalysts. For example, in alkaline fuel cells, ammonia borane acts as an anode fuel, undergoing oxidation to release energy .
Reduction: Ammonia borane is also used as a reducing agent in organic synthesis. It can reduce acids to alcohols at room temperature in the presence of catalytic titanium tetrachloride (TiCl₄) .
Hydrolysis: Ammonia borane can undergo hydrolysis to produce hydrogen. This reaction is catalyzed by various metal oxides and is a hot topic of research due to its potential for hydrogen production .
Thermolysis: Thermal decomposition of ammonia borane occurs at temperatures around 90°C, releasing hydrogen. This process involves complex mechanisms and the formation of various volatile products .
類似化合物との比較
Ammonia borane can be compared with other similar compounds such as sodium borohydride, borazine, borane, and diborane.
Sodium Borohydride: Sodium borohydride (NaBH₄) is another hydrogen storage material but has a lower hydrogen content compared to ammonia borane. It is also used as a reducing agent in various chemical reactions .
Borazine: Borazine (B₃N₃H₆) is an inorganic compound with a structure similar to benzene. Unlike ammonia borane, borazine is a liquid at room temperature and has different chemical properties .
Borane: Borane (BH₃) is a highly reactive compound used in various chemical syntheses. It is less stable than ammonia borane and requires special handling .
Diborane: Diborane (B₂H₆) is a gaseous compound with a high reactivity. It is used in the synthesis of other boron compounds, including ammonia borane .
Ammonia borane stands out due to its high hydrogen content, stability, and versatility in various applications, making it a unique and valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
azaniumylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH6N/c1-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYXJGDRFASJSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH3-][NH3+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
30.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13774-81-7 | |
| Record name | Ammonia borane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13774-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonia borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ammonia borane?
A1: Ammonia borane (NH3BH3) has a molecular weight of 30.87 g/mol.
Q2: What is unique about the bonding in ammonia borane compared to ethane?
A2: Unlike the covalent C-C bond in ethane, ammonia borane features a coordinate covalent or dative bond between boron and nitrogen. This means that both electrons in the bond are donated by the nitrogen atom []. Additionally, ammonia borane forms strong intermolecular dihydrogen bonds, significantly impacting its physical properties compared to ethane [].
Q3: How does the local environment affect the B-N bond in ammonia borane?
A3: Computational studies using cluster models reveal a strong linear correlation between B-N bond length and stretching frequency. As the size of the cluster or crystal structure model increases, the B-N bond length increases, and the stretching frequency decreases, indicating a weakening of the bond [].
Q4: Does ammonia borane decompose in water?
A4: While ammonia borane is prone to hydrolysis in water, it can be stabilized at a pH higher than 7, allowing for nanosizing in aqueous solutions [].
Q5: How does confinement in microporous carbon affect ammonia borane's hydrogen release?
A5: Confining ammonia borane within microporous carbon with a narrow pore size distribution significantly enhances its hydrogen release properties. The dehydrogenation temperature is lowered, kinetics are improved, and harmful byproducts like ammonia and diborane are eliminated, even without catalysts [].
Q6: What is the significance of catalytic dehydrogenation of ammonia borane?
A6: Catalytic dehydrogenation of ammonia borane is crucial for both hydrogen storage applications and main group synthetic chemistry. Unlike hydrolysis, dehydrogenation avoids the formation of borate byproducts that are difficult to regenerate [].
Q7: What role does borazine play in ruthenium-catalyzed ammonia borane dehydrogenation?
A7: Research has shown that borazine, a byproduct of ammonia borane dehydrogenation, acts as a poison for both the ruthenium-based Shvo's catalyst and PEM fuel cells. This emphasizes the importance of designing catalysts that minimize borazine accumulation for efficient hydrogen release [].
Q8: What is the role of Co(OH)2 in enhancing the catalytic activity of Pt/SiO2 for ammonia borane hydrolysis?
A9: The presence of Co(OH)2 beneath Pt nanoparticles in Pt-Co(OH)2/SiO2 catalysts significantly improves their catalytic activity towards ammonia borane hydrolysis. This enhancement is attributed to electron donation from Co atoms in Co(OH)2 to Pt at the interface, which facilitates the cleavage of the O-H bond in water during hydrolysis [].
Q9: Can titanium dioxide be used as a photocatalyst for ammonia borane hydrolysis?
A10: Yes, doping TiO2 nanofibers with ZnO and Fe2O3 enhances their photocatalytic activity for ammonia borane hydrolysis. This modification promotes charge separation and creates a highly active surface for instant hydrolysis [].
Q10: How do computational methods contribute to understanding ammonia borane's properties?
A11: Density functional theory (DFT) calculations are essential for investigating various aspects of ammonia borane, including its structural properties, bonding characteristics, and decomposition mechanisms. These simulations provide valuable insights into the material's behavior under different conditions [, ].
Q11: How does the inclusion of van der Waals interactions affect DFT calculations on ammonia borane?
A12: While conventional DFT methods can accurately describe intramolecular bonding in ammonia borane, they often overestimate the unit cell volume and predict incorrect lattice parameters. Incorporating van der Waals interactions through semi-empirical corrections significantly improves these calculations, highlighting the importance of these forces in accurately modeling the crystal structure [].
Q12: Can DFT be used to study the mechanism of ammonia borane dehydrogenation?
A13: Yes, DFT calculations are valuable for exploring the mechanism of ammonia borane dehydrogenation. For instance, studies on partially deuterated ammonia borane (NH3BD3) have provided insights into the role of different hydrogen/deuterium interactions in the dehydrogenation process [].
Q13: How does the structure of the PNP ligand affect the activity of iridium complexes in ammonia borane solvolysis?
A14: DFT studies have shown that the activity of iridium complexes with PNP ligands in ammonia borane solvolysis follows the order: (tBu)2P > (iPr)2P > (Ph)2P. This suggests that bulkier and more electron-donating substituents on the phosphorus atoms lead to increased catalytic activity [].
Q14: Can the catalytic activity of caged structures be tuned for ammonia borane dehydrogenation?
A15: DFT investigations predict that modifying the composition of zero-dimensional cages composed of phenyl rings and imine linkers can alter their catalytic activity towards ammonia borane dehydrogenation. Replacing specific carbon atoms with phosphorus or germanium, and substituting the imine linker with other electronegative atoms, can create effective Lewis pairs within the cage structure, potentially enabling efficient dehydrogenation at room temperature [].
Q15: What strategies can be employed to improve the stability and performance of ammonia borane for hydrogen storage?
A15: Several approaches are being explored to enhance the properties of ammonia borane, including:
- Nanosizing: Reducing particle size to the nanoscale can improve dehydrogenation kinetics and lower the decomposition temperature [].
- Confinement: Confining ammonia borane within porous materials like microporous carbon can enhance hydrogen release and suppress byproduct formation [].
- Complexation: Forming complexes with metal borohydrides, such as Al(BH4)3, can alter the decomposition pathway and improve hydrogen release characteristics [].
- Catalysis: Developing efficient catalysts for both dehydrogenation and hydrolysis reactions is crucial for controlling hydrogen release and achieving desired performance [, , , ].
Q16: Are there other promising B-N-H compounds for hydrogen storage besides ammonia borane?
A17: Yes, metal amidoboranes (MABs), formed by replacing a hydrogen atom on the nitrogen of ammonia borane with a metal atom, are also being investigated for hydrogen storage. MABs can exhibit different dehydrogenation properties compared to ammonia borane and may offer advantages in terms of hydrogen release temperature and purity [, ].
Q17: Can decomposed ammonia borane be regenerated?
A18: Regeneration of spent ammonia borane is an active area of research for sustainable hydrogen storage. Studies have shown that treating decomposed products of Li3AlH6–nAB composites with hydrazine in liquid ammonia allows for partial rehydrogenation, with varying yields depending on the initial composite composition [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


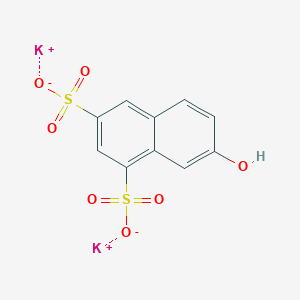
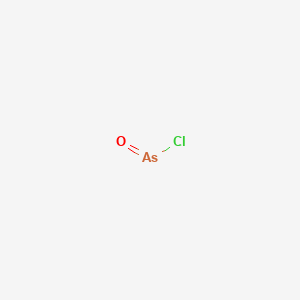
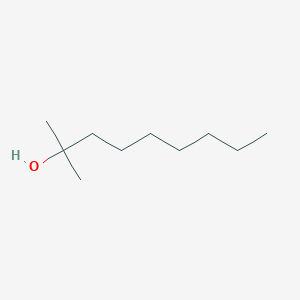
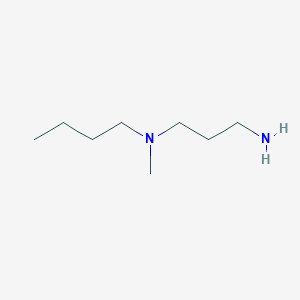
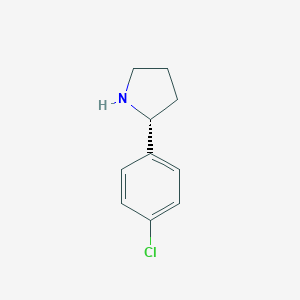
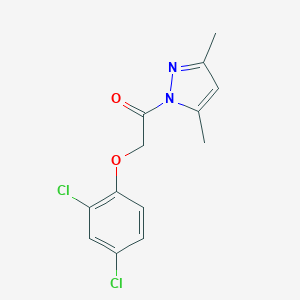

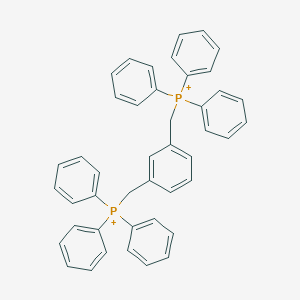
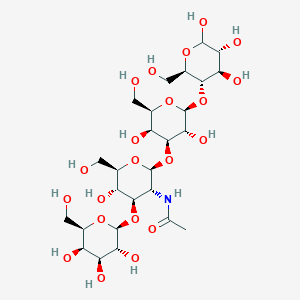
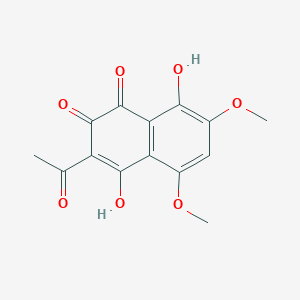
![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)
